2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
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Description
2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione, also known as L-655,708, is a compound that belongs to the class of pyrrolo[3,4-d][1,2]oxazole derivatives. This compound has shown promising results in scientific research, particularly in the field of neuroscience, due to its unique mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Polymer Solar Cells
One notable application of related compounds is in the development of materials for polymer solar cells. A study introduced a novel alcohol-soluble n-type conjugated polyelectrolyte for use as an electron transport layer in inverted polymer solar cells. This material, featuring a diketopyrrolopyrrole (DPP) backbone, shows high conductivity and electron mobility, significantly enhancing the power conversion efficiency of the devices (Hu et al., 2015).
Phosphorescent Organic Light Emitting Diodes (PhOLEDs)
Another application is in the development of host materials for PhOLEDs. By incorporating electron-accepting units like thieno[3,4-c]pyrrole-4,6-dione into donor–acceptor based host materials, researchers achieved high efficiency in red PhOLED devices. This study highlights the potential of using such compounds in creating efficient electroluminescent devices (Kautny et al., 2017).
Bulk Heterojunction Solar Cells
Compounds containing fused heterocyclic units, including thieno[3,4-c]pyrrole-4,6-dione, have been explored for their suitability in bulk heterojunction solar cells. One study reported the synthesis of a crystalline conjugated polymer that exhibits high crystallinity and excellent thermal stability, leading to a notable power conversion efficiency in solar cell applications (Chen et al., 2011).
Organic Electronics
Research on conjugated polymers and copolymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units has led to the development of materials with strong photoluminescence, high photochemical stability, and suitability for electronic applications. These properties are crucial for the advancement of organic electronics (Beyerlein & Tieke, 2000).
Electrochemical Polymerization
Studies have also explored the electrochemical polymerization of derivatives carrying specific substituent groups, investigating the influence of substitution patterns on optical and electronic properties. This research contributes to the understanding of how structural variations impact the functionality of polymeric materials for electronic applications (Zhang et al., 2009).
properties
IUPAC Name |
2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-14-11-12(10-7-4-8-21-10)17(9-5-2-1-3-6-9)20-13(11)15(19)16-14/h1-8,11-13H,(H,16,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFAKSSYIXZCSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)NC3=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione |
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